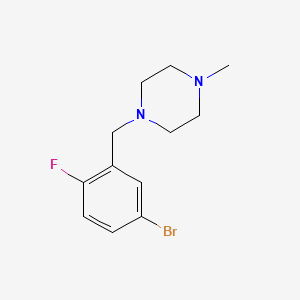

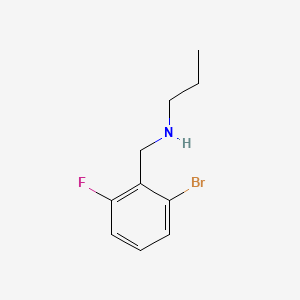

4-Bromo-2-(4-methylpiperazinomethyl)-1-fluorobenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

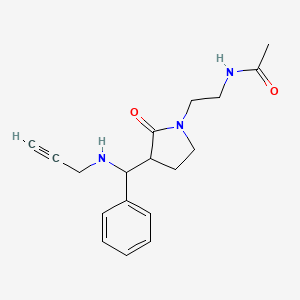

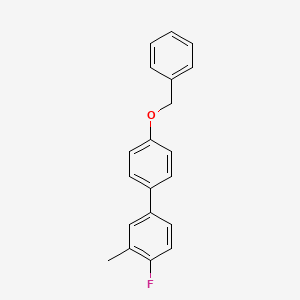

“4-Bromo-2-(4-methylpiperazinomethyl)-1-fluorobenzene” is an organic compound with a complex structure. It contains several functional groups, including a bromophenyl group, a fluorobenzene group, and a methylpiperazine group . The compound has a molecular weight of 373.29 .

Molecular Structure Analysis

The molecular structure of this compound is quite complex. It includes a bromophenyl group, a fluorobenzene group, and a methylpiperazine group . The InChI code for this compound is 1S/C19H21BrN2O/c1-21-10-12-22(13-11-21)14-16-4-2-3-5-18(16)19(23)15-6-8-17(20)9-7-15/h2-9H,10-14H2,1H3 .Applications De Recherche Scientifique

Synthesis Techniques and Intermediates

One area of scientific research involving compounds like 4-Bromo-2-(4-methylpiperazinomethyl)-1-fluorobenzene focuses on the development of improved synthesis techniques for related halogenated aromatic compounds. For example, the study by Song Yan-min (2007) demonstrates an improved synthesis of 1,4-bis(bromomethyl)-2-fluorobenzene, using p-xylene as the starting material through a multi-step process including nitration, reduction, diazotization, and bromination. This synthesis approach may be relevant for the preparation of compounds structurally similar to this compound, highlighting the significance of such methodologies in the creation of complex halogenated molecules for various applications (Song Yan-min, 2007).

Radiochemical Synthesis

Another research application involves the synthesis of no-carrier-added (n.c.a.) 1-bromo-4-[18F]fluorobenzene, which is crucial for 18F-arylation reactions in radiochemical studies, such as in the preparation of radiopharmaceuticals. Ermert et al. (2004) compared different methods for preparing 1-bromo-4-[18F]fluorobenzene via nucleophilic aromatic substitution reactions, which could be pertinent for compounds with similar halogenation patterns like this compound. This research underscores the importance of halogenated aromatic compounds in the development and optimization of radiolabeling techniques for medical imaging and diagnostic purposes (Ermert et al., 2004).

Material Science and Electrochemistry

In the field of material science and electrochemistry, halogenated compounds are explored for their potential applications in enhancing the properties of materials. For instance, Zhang Qian-y (2014) researched the use of 4-bromo-2-fluoromethoxybenzene as an electrolyte additive in lithium-ion batteries, demonstrating its role in improving overcharge protection and fire retardancy. While this study does not directly involve this compound, it illustrates the broader utility of bromo-fluorobenzene derivatives in advancing the safety and efficiency of energy storage systems (Zhang Qian-y, 2014).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

1-[(5-bromo-2-fluorophenyl)methyl]-4-methylpiperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrFN2/c1-15-4-6-16(7-5-15)9-10-8-11(13)2-3-12(10)14/h2-3,8H,4-7,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZGKNZVKWVYDEE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=C(C=CC(=C2)Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrFN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30742800 |

Source

|

| Record name | 1-[(5-Bromo-2-fluorophenyl)methyl]-4-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30742800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1355247-95-8 |

Source

|

| Record name | 1-[(5-Bromo-2-fluorophenyl)methyl]-4-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30742800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B597720.png)